molecular formula C20H14FN3O2S B11570090 (5Z)-5-(4-fluorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11570090
M. Wt: 379.4 g/mol
InChI Key: OECWGDRDKOGPJL-ATVHPVEESA-N
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Description

(5Z)-5-[(4-Fluorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a prop-2-en-1-yloxy group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Fluorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolothiazole Core: The initial step involves the cyclization of appropriate precursors to form the triazolothiazole core. This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazolothiazole intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Prop-2-en-1-yloxy Group: The final step involves the etherification of the phenolic hydroxyl group with an allyl halide. This reaction is typically carried out in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Fluorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(5Z)-5-[(4-Fluorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.

    Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Fluorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-Chlorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-5-[(4-Bromophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-5-[(4-Fluorophenyl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H14FN3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14FN3O2S/c1-2-11-26-16-9-5-14(6-10-16)18-22-20-24(23-18)19(25)17(27-20)12-13-3-7-15(21)8-4-13/h2-10,12H,1,11H2/b17-12-

InChI Key

OECWGDRDKOGPJL-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

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